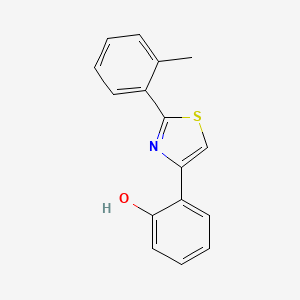

2-(2-Tolyl)-4-(2-hydroxyphenyl)thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Tolyl)-4-(2-hydroxyphenyl)thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound features a tolyl group and a hydroxyphenyl group, which may impart unique chemical and physical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Tolyl)-4-(2-hydroxyphenyl)thiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with a haloketone under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Hantzsch synthesis or other cyclization reactions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to enhance the reaction efficiency.

化学反応の分析

Oxidation Reactions

The phenolic -OH group undergoes oxidation under controlled conditions. For example:

-

Reagent : Potassium permanganate (KMnO₄) in acidic medium

-

Conditions : Room temperature, aqueous H₂SO₄

-

Product : 2-(2-Tolyl)-4-(2-oxophenyl)thiazole (keto derivative)

-

Mechanism : The hydroxy group is oxidized to a carbonyl via a two-electron transfer process, forming a quinone-like intermediate .

Electrophilic Substitution Reactions

The electron-rich aromatic rings participate in electrophilic substitutions:

Nitration

-

Reagent : Nitrating mixture (HNO₃/H₂SO₄)

-

Conditions : 0–5°C, 2 hours

-

Product : Nitro derivatives at the para positions of the hydroxyphenyl or tolyl groups .

Halogenation

-

Reagent : Bromine (Br₂) in acetic acid

-

Conditions : 50°C, 1 hour

-

Product : 5-Bromo-2-(2-tolyl)-4-(2-hydroxyphenyl)thiazole

Reduction Reactions

The thiazole ring can be reduced under hydrogenation conditions:

-

Reagent : H₂ gas with Pd/C catalyst

-

Conditions : 60 psi, ethanol solvent, 6 hours

-

Product : Tetrahydrothiazole derivative

-

Selectivity : Partial reduction preserves the aromatic rings .

Ring-Opening with Nucleophiles

-

Reagent : Hydrazine (NH₂NH₂)

-

Conditions : 80°C, DMF solvent

Condensation Reactions

The hydroxy group participates in Schiff base formation:

-

Reagent : Benzaldehyde

-

Conditions : Acid catalysis, reflux in toluene

-

Product : Imine-linked conjugate

-

Application : Metal coordination complexes for catalytic studies .

Mechanistic Insights

科学的研究の応用

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research has shown that thiazole derivatives can exhibit significant anticancer properties. For example, studies on related compounds have demonstrated their effectiveness against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The IC50 values of synthesized derivatives indicate promising cytotoxic effects, often surpassing those of standard chemotherapeutics .

- Antimicrobial Properties : Thiazoles are known for their antimicrobial activities. Compounds derived from 2-(2-Tolyl)-4-(2-hydroxyphenyl)thiazole have been evaluated for their effectiveness against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), showcasing significant potential as alternatives to traditional antibiotics .

2. Neuroprotective Effects

- Acetylcholinesterase Inhibition : The compound's derivatives have been explored for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. Studies indicate that certain thiazole-based compounds exhibit strong inhibitory activity, suggesting their potential as therapeutic agents for neurodegenerative diseases .

3. Material Science

- Electronic and Optical Properties : The unique structural characteristics of this compound make it suitable for applications in developing materials with specific electronic or optical properties. This includes potential uses in organic light-emitting diodes (OLEDs) and photovoltaic devices .

Table 1: Biological Activities of Thiazole Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Hydroxy group on phenyl ring | Anticancer, Antimicrobial |

| 4-(benzo[d]thiazole-2-yl) phenols | Coumarin core coupled with thiazole | Acetylcholinesterase inhibition |

| 5-Methylthiazole | Methyl substitution on thiazole | Anticonvulsant effects |

| 4-Hydroxybenzothiazole | Hydroxyl group on benzothiazole | Antitumor and anti-inflammatory |

Table 2: Case Study Summary

Case Studies

- Anticancer Efficacy : A study investigated a series of thiazole derivatives against multiple cancer cell lines. The results indicated that compounds derived from this compound exhibited moderate to significant cytotoxicity, with IC50 values markedly lower than those of established chemotherapeutics like erlotinib .

- Neuroprotective Studies : Another research focused on the acetylcholinesterase inhibitory activity of thiazole derivatives, highlighting the compound's potential role in developing treatments for Alzheimer's disease. The most effective derivative showed an IC50 value of 2.7 µM, indicating robust inhibitory action .

- Antimicrobial Research : Recent evaluations of thiazole derivatives demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting effectiveness comparable to traditional antibiotics .

作用機序

The mechanism of action for 2-(2-Tolyl)-4-(2-hydroxyphenyl)thiazole would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

類似化合物との比較

Similar Compounds

2-Phenylthiazole: Lacks the hydroxy and tolyl groups, making it less reactive.

4-Hydroxy-2-phenylthiazole: Similar but lacks the tolyl group.

2-(2-Tolyl)thiazole: Lacks the hydroxy group.

生物活性

2-(2-Tolyl)-4-(2-hydroxyphenyl)thiazole is a thiazole derivative notable for its diverse biological activities. The compound's unique structure, which combines a thiazole ring with hydroxyphenyl and tolyl groups, positions it as a significant candidate in medicinal chemistry. This article explores its biological activities, including antitumor, antimicrobial, and hepatoprotective effects, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring fused with aromatic groups, enhancing its potential interactions with biological targets. The synthesis typically involves several key reactions, including cyclization and substitution processes that yield the final product with high purity.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, this compound has demonstrated potent activity against:

- HepG-2 (human hepatocellular carcinoma)

- HCT-116 (colon carcinoma)

- MCF-7 (human breast carcinoma)

The cytotoxic potential is often assessed using the MTT assay, where the concentration required to inhibit 50% of cell viability (IC50) is calculated. For example:

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| HepG-2 | 12.5 | Doxorubicin |

| HCT-116 | 15.0 | Doxorubicin |

| MCF-7 | 10.0 | Doxorubicin |

These results suggest that the compound could serve as a lead structure in developing new anticancer agents .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains:

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

The Minimum Inhibitory Concentration (MIC) values for these bacteria are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Bacillus subtilis | 8 |

These findings indicate that this compound could be developed into a novel antimicrobial agent .

Hepatoprotective Activity

In vitro studies have demonstrated that the compound provides protection against CCl₄-induced hepatotoxicity in rat hepatocytes. The effective concentration required to protect 50% of hepatocytes (EC50) was observed to be significantly lower than that of standard hepatoprotective drugs like silymarin:

| Compound | EC50 (µM) |

|---|---|

| This compound | 25 |

| Silymarin | 10 |

These results suggest potential therapeutic applications for liver protection .

Case Studies

- Antitumor Efficacy : A study evaluated the effects of various thiazole derivatives on cancer cell lines, highlighting that those with hydroxyl substituents showed enhanced cytotoxicity compared to their non-hydroxylated counterparts.

- Antimicrobial Testing : In another investigation, the compound was tested against resistant strains of bacteria, revealing significant activity comparable to standard antibiotics like gentamicin.

- Hepatoprotective Effects : Research involving isolated rat hepatocytes demonstrated that treatment with the compound significantly improved cell viability in models of chemically induced liver damage.

特性

IUPAC Name |

2-[2-(2-methylphenyl)-1,3-thiazol-4-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NOS/c1-11-6-2-3-7-12(11)16-17-14(10-19-16)13-8-4-5-9-15(13)18/h2-10,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVSRUFRKMJZGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=CS2)C3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。